Diatrizoic acid EP impurity A (5-Acetamido-3-amino-2,4,6-triiodobenzoic acid) is a critical mono-deacetylated reference standard and synthetic intermediate associated with the iodinated radiocontrast agent diatrizoic acid . In pharmaceutical manufacturing and quality control, it serves as a mandatory benchmark for HPLC system suitability, degradation tracking, and impurity quantification under United States Pharmacopeia (USP) and European Pharmacopoeia (EP) monographs . Beyond its role in compliance, its structure—featuring exactly one free aromatic amine and one acetamido group on a triiodobenzoic acid core—makes it a highly specific precursor for synthesizing asymmetric iodinated contrast agents, offering distinct reactivity compared to fully acetylated or fully deacetylated analogs [1].
Substituting Diatrizoic acid EP impurity A with crude diatrizoic acid degradation mixtures or alternative impurities (such as the fully deacetylated Impurity B) critically compromises both analytical compliance and synthetic yield [1]. In pharmacopeial quality control, accurate quantification of API purity requires exact relative response factors (RRF) and retention time matching; using a structural analog invalidates the HPLC assay and leads to out-of-specification (OOS) batch rejections [1]. In synthetic workflows, replacing this mono-acetylated building block with a diamino analog fails to provide the necessary chemoselectivity, forcing chemists to employ inefficient protection-deprotection steps that reduce overall yields and introduce new, avoidable impurity profiles.
In reverse-phase LC-MS impurity profiling, Diatrizoic acid EP impurity A is quantitatively distinguished from the parent API by a precise mass shift . The mono-acetylated impurity (MW 571.88 g/mol) exhibits a mass difference of exactly Δm/z = 42.01 compared to the fully acetylated diatrizoic acid (MW 613.90 g/mol), corresponding to the absence of one acetyl group . Furthermore, the presence of the free primary amine increases the molecule's polarity, resulting in a predictable reduction in retention time on C18 columns compared to the API [1]. This baseline chromatographic resolution is a strict requirement for passing system suitability tests in USP/EP monographs.
| Evidence Dimension | Molecular Weight / Mass Shift (LC-MS) |
| Target Compound Data | 571.88 g/mol (mono-acetylated) |
| Comparator Or Baseline | Diatrizoic acid API (613.90 g/mol) |
| Quantified Difference | Exact mass reduction of Δm/z = 42.01 |
| Conditions | LC-MS impurity profiling and HPLC system suitability |
Accurate mass differentiation and baseline chromatographic resolution are mandatory for quantifying API degradation and achieving regulatory compliance.
For the development of novel, next-generation iodinated contrast agents, the symmetry of the triiodobenzoic acid core dictates synthetic efficiency [1]. Diatrizoic acid EP impurity A features exactly 1 free amine and 1 acetamido group, enabling 100% chemoselective functionalization at the free amine position [1]. In contrast, using the fully deacetylated comparator (3,5-diamino-2,4,6-triiodobenzoic acid, Impurity B) for asymmetric synthesis results in statistical mixtures of mono- and di-substituted products, typically capping the yield of the desired asymmetric intermediate at <50% and requiring complex chromatographic purification [1].
| Evidence Dimension | Chemoselective Mono-functionalization Yield |
| Target Compound Data | Enables ~100% chemoselectivity for asymmetric substitution |
| Comparator Or Baseline | Impurity B (3,5-diamino-2,4,6-triiodobenzoic acid) |
| Quantified Difference | Avoids the <50% statistical yield limit of diamino precursors |
| Conditions | Electrophilic substitution / amidation of the free aromatic amine |
Procuring the mono-protected precursor eliminates the need for inefficient protection-deprotection steps, significantly lowering the cost of goods in custom synthesis.
The solid-state thermal properties of Diatrizoic acid EP impurity A provide a quantitative metric for verifying standard identity and detecting API contamination . The impurity exhibits a distinct melting point range of 263–266 °C . In contrast, the fully acetylated diatrizoic acid API does not melt cleanly in this range, typically undergoing thermal decomposition at temperatures >300 °C . This >34 °C differential in thermal behavior allows for rapid differentiation using Differential Scanning Calorimetry (DSC) or standard melting point apparatuses during incoming raw material inspection.
| Evidence Dimension | Melting Point / Thermal Decomposition |
| Target Compound Data | 263–266 °C |
| Comparator Or Baseline | Diatrizoic acid API |
| Quantified Difference | >34 °C lower thermal transition / melting point |
| Conditions | Standard melting point determination / DSC analysis |
Distinct thermal transitions allow QC labs to rapidly verify the identity of the reference standard before initiating complex chromatographic assays.
Directly leveraging its precise mass (571.88 g/mol) and distinct retention time, this compound is essential for HPLC-UV and LC-MS system suitability testing in pharmaceutical QC labs [1]. It is used to calculate relative response factors and ensure baseline resolution against diatrizoic acid, as mandated by USP and EP monographs for the release of radiocontrast media batches.
Because it possesses exactly one free aromatic amine, Diatrizoic acid EP impurity A is the optimal starting material for synthesizing asymmetric triiodobenzoic acid derivatives [1]. It allows medicinal chemists to append novel hydrophilic or targeting groups to the free amine without the statistical yield losses and complex purification steps associated with fully deacetylated precursors.
In forced degradation studies of diatrizoic acid formulations, this compound serves as the definitive reference standard for the primary hydrolysis product (mono-deacetylation) [1]. Procuring the pure standard allows analytical teams to accurately quantify the rate of amide hydrolysis under thermal or acidic stress, ensuring the stability-indicating power of the analytical method.
Irritant